molecular formula C11H8ClN3O3 B8293740 3-((2-Chloropyridin-4-yl)oxy)-2-methyl-6-nitropyridine

3-((2-Chloropyridin-4-yl)oxy)-2-methyl-6-nitropyridine

Cat. No.: B8293740
M. Wt: 265.65 g/mol
InChI Key: ONMCWOGKBWJNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-Chloropyridin-4-yl)oxy)-2-methyl-6-nitropyridine is a useful research compound. Its molecular formula is C11H8ClN3O3 and its molecular weight is 265.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8ClN3O3

Molecular Weight

265.65 g/mol

IUPAC Name

3-(2-chloropyridin-4-yl)oxy-2-methyl-6-nitropyridine

InChI

InChI=1S/C11H8ClN3O3/c1-7-9(2-3-11(14-7)15(16)17)18-8-4-5-13-10(12)6-8/h2-6H,1H3

InChI Key

ONMCWOGKBWJNME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)[N+](=O)[O-])OC2=CC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-bromo-2-methyl-6-nitropyridine (25.59 g, 118 mmol), K2CO3 (48.9 g, 354 mmol) and 2-chloro-4-hydroxy-pyridine (30.6 g, 236 mmol) in DMF (160 mL) was sparged with Ar, heated at 100° C. overnight, then cooled to RT. The mixture was treated with water and EtOAc, the solids removed via filtration through diatomaceous earth and washed with water, EtOAc, then DCM. The aqueous filtrate was extracted with EtOAc (2×) and the organic extracts were combined with the organic filtrates, washed with water, then brine, dried over Na2SO4 and concentrated to dryness. The residue was treated with MTBE, sonicated and the resulting solid collected via filtration to afford 3-((2-chloropyridin-4-yl)oxy)-2-methyl-6-nitropyridine (17.16 g, 55%). 1H NMR (400 MHz, DMSO-d6): δ 8.38 (d, J=5.7 Hz, 1H), 8.25 (d, J=8.7 Hz, 1H), 7.95 (d, J=8.7 Hz, 1H), 7.29 (d, J=2.3 Hz, 1H), 7.16 (dd, J=5.7, 2.3 Hz, 1H), 2.46 (s, 3H); MS (ESI) m/z: 266.0 (M+H+).
Quantity
25.59 g
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reactant
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48.9 g
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reactant
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30.6 g
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reactant
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Quantity
160 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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